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molecular formula C14H13NO4S B8621575 3-(2-(4-Methoxyphenyl)acetamido)thiophene-2-carboxylic acid CAS No. 1016498-67-1

3-(2-(4-Methoxyphenyl)acetamido)thiophene-2-carboxylic acid

Cat. No. B8621575
M. Wt: 291.32 g/mol
InChI Key: DPXLDJMUSALXCK-UHFFFAOYSA-N
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Patent
US09073891B2

Procedure details

A 3M lithium hydroxide solution (80 mL) was added to methyl-3-(2-(4-methoxyphenyl)acetamido)thiophene-2-carboxylate (7.30 g, 23.91 mmol) dissolved in methanol. The reaction mixture was refluxed for 2 h, cooled to room temperature and then partitioned between ethyl acetate and H2O. The aqueous layer with acidified with conc HCl, filtered and washed with H2O. The precipitate that formed was collected by filtration (8.55 g, quantitative) and used in the next step without further purification. Method [7] m/z 291.9 (M+H); retention time=3.827. 1H-NMR (CD3OD) δ 8.0 (d, J=5.3 Hz, 1H), 7.61 (d, J=5.3 Hz, 1H), 7.26 (d, J=8.3 Hz, 2H), 6.91 (d, J=8.3 Hz, 2H), 3.76 (s, 3H), 3.70 (s, 2H).
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Li+].C[O:4][C:5]([C:7]1[S:8][CH:9]=[CH:10][C:11]=1[NH:12][C:13](=[O:23])[CH2:14][C:15]1[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[CH:17][CH:16]=1)=[O:6]>CO>[CH3:22][O:21][C:18]1[CH:19]=[CH:20][C:15]([CH2:14][C:13]([NH:12][C:11]2[CH:10]=[CH:9][S:8][C:7]=2[C:5]([OH:6])=[O:4])=[O:23])=[CH:16][CH:17]=1 |f:0.1|

Inputs

Step One
Name
Quantity
80 mL
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
7.3 g
Type
reactant
Smiles
COC(=O)C=1SC=CC1NC(CC1=CC=C(C=C1)OC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and H2O
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
The precipitate that formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration (8.55 g, quantitative)
CUSTOM
Type
CUSTOM
Details
used in the next step without further purification

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)CC(=O)NC1=C(SC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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